molecular formula C7H11N3O3S B6630936 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine

Cat. No.: B6630936
M. Wt: 217.25 g/mol
InChI Key: TVADIBHDVZNKBA-UHFFFAOYSA-N
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Description

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine is a compound that features a unique combination of an imidazole ring and an oxazolidine ring, linked by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine typically involves the reaction of 1-methylimidazole with a sulfonyl chloride derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted imidazole and oxazolidine compounds .

Scientific Research Applications

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole and oxazolidine rings provide additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine is unique due to the presence of both the imidazole and oxazolidine rings, which provide distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methylimidazol-4-yl)sulfonyl-1,2-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c1-9-5-7(8-6-9)14(11,12)10-3-2-4-13-10/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADIBHDVZNKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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